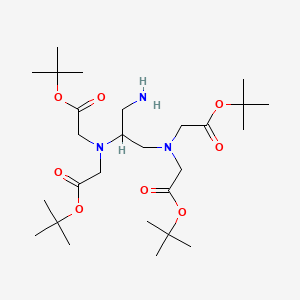
rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester): is a synthetic compound used primarily in biochemical research. It is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to include aminomethyl and t-butyl ester groups. This compound is known for its chelating properties, which means it can bind to metal ions, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) typically involves multiple steps:
Starting Materials: The synthesis begins with ethylenediaminetetraacetic acid (EDTA) and tert-butyl alcohol.
Protection of Carboxyl Groups: The carboxyl groups of EDTA are protected by converting them into tert-butyl esters using tert-butyl alcohol and an acid catalyst.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) in high purity.
Industrial Production Methods: Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) can undergo various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary function.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Chelation: Typically involves metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Chelation: Metal complexes of the compound.
Hydrolysis: Ethylenediaminetetraacetic acid derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and catalysis.
Biology: Employed in biochemical assays to control metal ion concentrations, which is crucial for enzyme activity studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the formulation of detergents and cleaning agents to sequester metal ions and improve performance.
Wirkmechanismus
The primary mechanism by which rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) exerts its effects is through chelation. The compound binds to metal ions via its multiple donor atoms (nitrogen and oxygen), forming stable ring structures known as chelates. This binding can alter the availability and reactivity of metal ions in various chemical and biological systems.
Molecular Targets and Pathways:
Metal Ions: Targets metal ions such as calcium, magnesium, and iron.
Pathways: In biochemical systems, it can influence pathways involving metalloenzymes by modulating metal ion availability.
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic Acid (EDTA): The parent compound, widely used as a chelating agent.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with similar properties but different binding affinities and applications.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer donor atoms.
Uniqueness: rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester) is unique due to its modified structure, which enhances its solubility and stability compared to EDTA. The presence of the aminomethyl group and t-butyl esters allows for specific applications where these functional groups provide additional benefits, such as improved binding properties or compatibility with organic solvents.
This detailed overview provides a comprehensive understanding of rac (Aminomethyl)ethylenediaminetetraacetic Acid tetra-(t-Butyl Ester), covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 2-[[3-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51N3O8/c1-24(2,3)35-20(31)15-29(16-21(32)36-25(4,5)6)14-19(13-28)30(17-22(33)37-26(7,8)9)18-23(34)38-27(10,11)12/h19H,13-18,28H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOWLMKBOYJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(CN)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
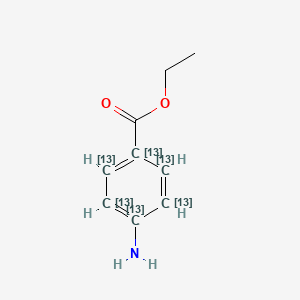

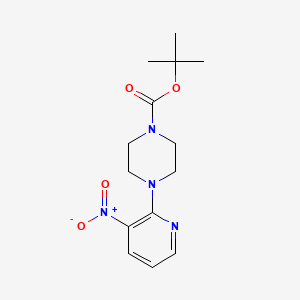
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
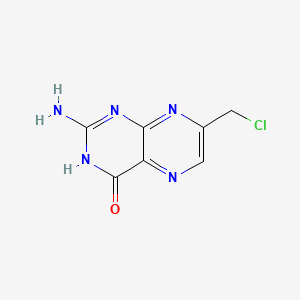
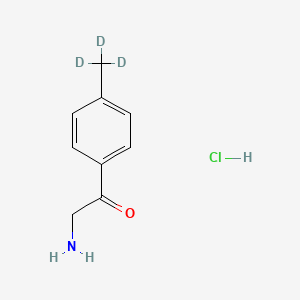
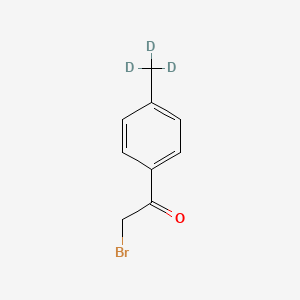
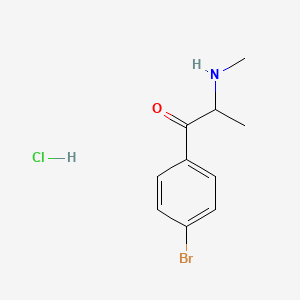
![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)
